Therapeutic Equivalence to Benserazide in Parkinson's Disease: Randomized Crossover Trial Data
In a blinded, randomized crossover trial of 19 patients with idiopathic parkinsonism, levodopa/carbidopa and levodopa/benserazide demonstrated no significant difference in therapeutic efficacy or adverse reaction profile [1]. Mean daily levodopa dose was 658 ± 64 mg with carbidopa 66 mg versus 605 ± 59 mg with benserazide 151 mg. Patient preference was nearly identical (9 carbidopa, 8 benserazide, 2 no preference).
| Evidence Dimension | Therapeutic efficacy (parkinsonian symptoms) and adverse effects |
|---|---|
| Target Compound Data | Levodopa 658 ± 64 mg/day + carbidopa 66 mg/day; 9 of 19 patients preferred |
| Comparator Or Baseline | Levodopa 605 ± 59 mg/day + benserazide 151 mg/day; 8 of 19 patients preferred |
| Quantified Difference | No significant difference (p-value not reported; conclusion states equivalence) |
| Conditions | Blind, randomized crossover trial in 19 patients with idiopathic parkinsonism |
Why This Matters
This establishes that carbidopa is a fully interchangeable, therapeutically equivalent alternative to benserazide in levodopa combination regimens, allowing procurement decisions based on supply chain, cost, or formulation preference without compromising clinical outcomes.
- [1] Greenacre JK, Coxon A, Petrie A, Reid JL. Comparison of levodopa with carbidopa or benserazide in parkinsonism. Lancet. 1976 Aug 21;2(7982):381-4. View Source
